molecular formula C22H28N4O3 B2681724 (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide CAS No. 1798403-71-0

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

Cat. No.: B2681724
CAS No.: 1798403-71-0
M. Wt: 396.491
InChI Key: HTCQJHPLTCKYGU-CSKARUKUSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrimidinyl group, and an acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine under basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl group to the acrylamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the pyrimidinyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-dimethoxyphenyl)-N-(2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide
  • (E)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)acrylamide

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-13-21(26-11-5-4-6-12-26)25-20(24-16)15-23-22(27)10-8-17-7-9-18(28-2)19(14-17)29-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,27)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCQJHPLTCKYGU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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